2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
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Overview
Description
The compound “2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide” is a sulfonamide derivative. Sulfonamides are a significant class of compounds in medicinal chemistry with a broad spectrum of pharmacological applications . They are known for their antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Sulfonamides, in general, are known to undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as melting point, boiling point, density, and solubility could be influenced by factors such as the presence of the fluorine atom and the specific arrangement of the functional groups .Scientific Research Applications
Environmental Degradation and Toxicity of Fluorinated Compounds
Fluorinated compounds, including those with sulfonamide groups, are widely recognized for their persistence in the environment and potential toxicological impacts. Studies have delved into the microbial degradation of polyfluoroalkyl chemicals, revealing the complex pathways through which these substances break down into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These degradation products are of particular concern due to their persistence and widespread detection, prompting regulations and research into their environmental fate and effects (Liu & Avendaño, 2013).
Applications and Risks of Fluorinated Alternatives
The search for safer alternatives to long-chain PFCAs and PFSAs has led to the development of fluorinated alternatives. These substances are used in various industrial and consumer applications, including textile and carpet treatment, food contact materials, and fire-fighting foams. However, the environmental releases, persistence, and human exposure of these alternatives remain a concern. The evaluation of their safety is ongoing, highlighting the need for further toxicological studies and environmental monitoring (Wang et al., 2013).
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, including derivatives with various substituents, have been explored for their therapeutic applications. These compounds have been studied as inhibitors of enzymes and receptors, demonstrating potential in treating a range of conditions from bacterial infections to chronic diseases like cancer. The ongoing patent review and research into sulfonamide inhibitors underscore their significance in drug development and the necessity of understanding their environmental and health implications (Gulcin & Taslimi, 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-18-8-10-19(11-9-18)25(29(27,28)20-7-4-13-23-15-20)16-21(26)24-14-12-17-5-2-1-3-6-17/h1-11,13,15H,12,14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBIHGCYPZURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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